
8-Bromooct-1-yne
Overview
Description
8-Bromooct-1-yne is an organic compound with the molecular formula C8H13Br. It is characterized by the presence of both an alkyne group and a bromide group. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromooct-1-yne can be synthesized through various methods. One common approach involves the bromination of oct-1-yne. This reaction typically uses bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of bromination while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 8-Bromooct-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles, such as azides, in the presence of copper catalysts.
Cycloisomerization: This compound can undergo gold(I)-catalyzed cycloisomerization to form bromo-cyclopentene derivatives.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the substitution of the bromide group with azides.
Gold(I) Catalysts: Employed in cycloisomerization reactions to activate C(sp3)-H bonds.
Major Products:
Azide Derivatives: Formed through substitution reactions.
Bromo-Cyclopentene Derivatives: Produced via cycloisomerization reactions.
Scientific Research Applications
8-Bromooct-1-yne has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and click chemistry reactions.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromooct-1-yne involves its reactivity with various nucleophiles and catalysts. For example, in click chemistry reactions, the alkyne group reacts with azides in the presence of copper catalysts to form triazoles . In cycloisomerization reactions, the gold(I) catalyst facilitates the activation of C(sp3)-H bonds, leading to the formation of bromo-cyclopentene derivatives .
Comparison with Similar Compounds
8-Bromo-1-octene: Similar in structure but contains an alkene group instead of an alkyne group.
1-Bromohept-1-yne: A shorter chain analogue with similar reactivity.
Uniqueness: 8-Bromooct-1-yne is unique due to its combination of an alkyne and bromide group, which allows it to participate in a variety of chemical reactions, including click chemistry and cycloisomerization .
Biological Activity
8-Bromooct-1-yne (C8H13Br) is an alkyne compound that has garnered interest in various fields, particularly in medicinal chemistry and bioconjugation. Its biological activities are primarily attributed to its ability to interact with biomolecules, including DNA and proteins. This article explores the biological activity of this compound, summarizing key findings from diverse studies.
This compound is characterized by the presence of a bromine atom attached to an octyne structure, which influences its reactivity. The compound is synthesized through various methods, including SN2 reactions with sodium acetylide and other synthetic routes that yield intermediates for further functionalization .
Biological Activities
1. DNA Intercalation
One of the most significant biological activities of this compound is its ability to intercalate into double-stranded DNA (dsDNA). This property is crucial for understanding its potential as a therapeutic agent. Research indicates that compounds similar to this compound can inhibit DNase I activity, suggesting that they may protect specific DNA sequences from enzymatic cleavage. For instance, studies have shown that this compound exhibits moderate sequence selectivity when binding to DNA, preferentially interacting with certain base pairs .
2. Enzyme Inhibition
The compound has also been reported to inhibit various enzyme activities. For example, it has been tested for its effects on DNase I, where it demonstrated an ability to protect certain DNA sequences from cleavage, indicating potential as a synthetic receptor or probe in biochemical applications .
3. Bioconjugation Applications
In bioconjugation chemistry, this compound serves as a reactive handle for the attachment of biomolecules through click chemistry approaches such as strain-promoted azide-alkyne cycloaddition (SPAAC). Its reactivity allows for efficient conjugation with azides, facilitating the development of diagnostic and therapeutic agents .
Case Study 1: DNA Binding and Sequence Selectivity
A study investigated the interaction of this compound with dsDNA using DNase I footprinting techniques. The results indicated that the compound preferentially protected the sequence 5’-GTCACGACG from cleavage, while increasing susceptibility at adjacent sequences. This suggests that structural rearrangements induced by intercalation may enhance enzyme activity at certain sites .
Sequence | Cleavage Susceptibility | Binding Affinity |
---|---|---|
GTCACGACG | Low | High |
GGGTTT | High | Low |
AAAACGAC | High | Moderate |
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was evaluated for its capacity to inhibit DNase I. The findings revealed that the compound could effectively reduce enzyme activity at specific concentrations, highlighting its potential as a therapeutic agent in nucleic acid research.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 8-Bromooct-1-yne, and how can experimental reproducibility be ensured?
- Methodology : Synthesis typically involves bromination of oct-1-yne using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions. To ensure reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and characterize intermediates via NMR and GC-MS. Include detailed procedural steps in the experimental section, adhering to guidelines for clarity and replicability .
- Data Validation : Validate purity using melting point analysis and chromatographic techniques (HPLC or TLC). Cross-reference spectral data with established databases or prior literature .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral interpretations be resolved?
- Methodology : Employ H/C NMR to confirm alkyne and bromine positions, IR for C≡C and C-Br stretches, and mass spectrometry for molecular ion verification. For conflicting data, compare results with computational simulations (e.g., DFT calculations) or replicate experiments under controlled conditions .
- Contradiction Analysis : If discrepancies arise (e.g., unexpected splitting in NMR), systematically vary experimental parameters (e.g., solvent, concentration) to isolate artifacts .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its reactivity in Sonogashira cross-coupling reactions?
- Experimental Design : Conduct kinetic studies under varying catalytic systems (Pd/Cu ratios), solvents, and bases. Monitor reaction progress via in situ FTIR or LC-MS. Compare yields and byproduct profiles with non-brominated analogs to isolate electronic effects of the bromine atom .
- Data Interpretation : Use Hammett plots or computational modeling (e.g., Fukui indices) to correlate bromine’s electron-withdrawing effects with reaction rates .
Q. What strategies can resolve contradictions in reported catalytic efficiencies of this compound in alkyne functionalization?
- Methodology : Perform meta-analysis of published data, noting variables like catalyst loading, temperature, and substrate scope. Replicate key studies under standardized conditions and apply statistical tools (e.g., ANOVA) to identify outliers .
- Case Study : If Study A reports 85% yield and Study B reports 60%, test both protocols with identical reagents and equipment. Publish a comparative analysis to highlight protocol-specific biases .
Properties
IUPAC Name |
8-bromooct-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h1H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGGUUBNZPZPHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455373 | |
Record name | 8-bromo-1-octyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81216-13-9 | |
Record name | 8-bromo-1-octyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromooct-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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